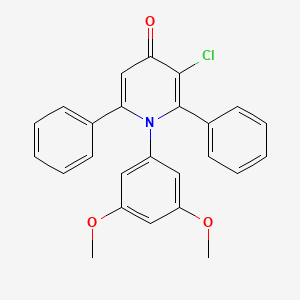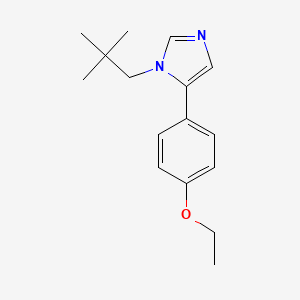![molecular formula C22H18S B14288477 2,2'-[Sulfanediylbis(methylene)]dinaphthalene CAS No. 114132-36-4](/img/structure/B14288477.png)
2,2'-[Sulfanediylbis(methylene)]dinaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[Sulfanediylbis(methylene)]dinaphthalene is an organic compound with the molecular formula C22H18S. It is characterized by the presence of two naphthalene rings connected by a sulfanediylbis(methylene) bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Sulfanediylbis(methylene)]dinaphthalene typically involves the reaction of naphthalene derivatives with sulfur-containing reagents. One common method is the sulfonation of naphthalene followed by a coupling reaction with a methylene bridge . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 2,2’-[Sulfanediylbis(methylene)]dinaphthalene may involve large-scale sulfonation and coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2,2’-[Sulfanediylbis(methylene)]dinaphthalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfanediyl group to a thiol or other reduced forms.
Substitution: The naphthalene rings can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted naphthalene derivatives .
Scientific Research Applications
2,2’-[Sulfanediylbis(methylene)]dinaphthalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing into the use of this compound and its derivatives in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2,2’-[Sulfanediylbis(methylene)]dinaphthalene involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
2,2’-[Oxybis(methylene)]dinaphthalene: This compound has a similar structure but with an oxygen atom instead of sulfur in the bridging group.
Uniqueness
2,2’-[Sulfanediylbis(methylene)]dinaphthalene is unique due to its specific sulfur-containing bridge, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
114132-36-4 |
|---|---|
Molecular Formula |
C22H18S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-(naphthalen-2-ylmethylsulfanylmethyl)naphthalene |
InChI |
InChI=1S/C22H18S/c1-3-7-21-13-17(9-11-19(21)5-1)15-23-16-18-10-12-20-6-2-4-8-22(20)14-18/h1-14H,15-16H2 |
InChI Key |
YLHSXVJSEYABFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CSCC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



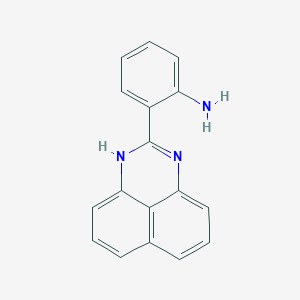
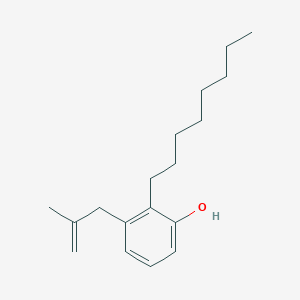
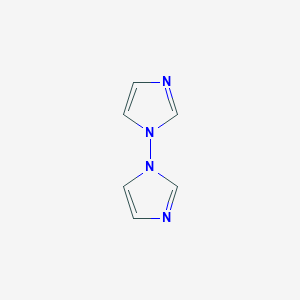
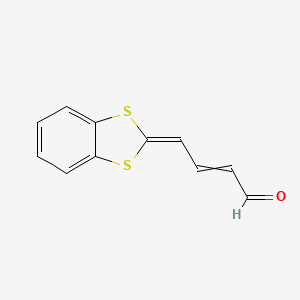
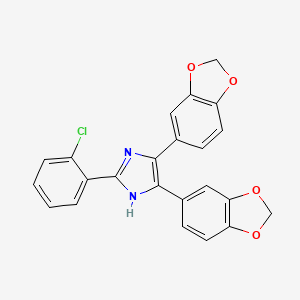
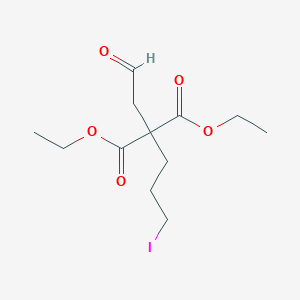
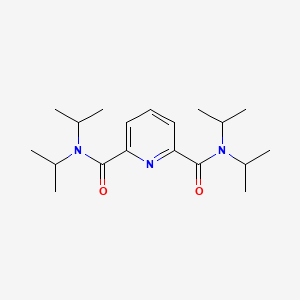
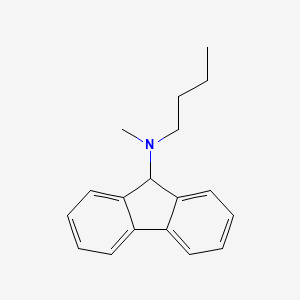
![1-(4-Isothiocyanatophenyl)-4-octylbicyclo[2.2.2]octane](/img/structure/B14288448.png)
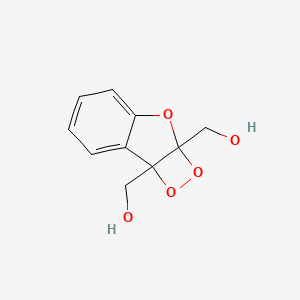
![8-[(Hydroxymethyl)sulfanyl]octanoic acid](/img/structure/B14288474.png)
